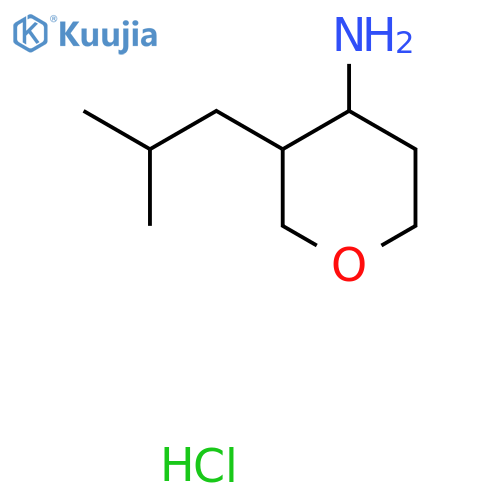Cas no 2230798-64-6 (3-(2-methylpropyl)oxan-4-amine hydrochloride)

2230798-64-6 structure
商品名:3-(2-methylpropyl)oxan-4-amine hydrochloride
3-(2-methylpropyl)oxan-4-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylpropyl)oxan-4-amine hydrochloride
- 2230798-64-6
- EN300-1725093
-
- インチ: 1S/C9H19NO.ClH/c1-7(2)5-8-6-11-4-3-9(8)10;/h7-9H,3-6,10H2,1-2H3;1H
- InChIKey: YHCDFBAVRNCPLH-UHFFFAOYSA-N
- ほほえんだ: Cl.O1CCC(C(C1)CC(C)C)N
計算された属性
- せいみつぶんしりょう: 193.1233420g/mol
- どういたいしつりょう: 193.1233420g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
3-(2-methylpropyl)oxan-4-amine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1725093-0.25g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 0.25g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1725093-0.05g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 0.05g |
$792.0 | 2023-09-20 | ||
| Enamine | EN300-1725093-2.5g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 2.5g |
$1848.0 | 2023-09-20 | ||
| Enamine | EN300-1725093-5.0g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 5g |
$2732.0 | 2023-06-04 | ||
| Enamine | EN300-1725093-0.1g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 0.1g |
$829.0 | 2023-09-20 | ||
| Enamine | EN300-1725093-1g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1725093-10.0g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 10g |
$4052.0 | 2023-06-04 | ||
| Enamine | EN300-1725093-0.5g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 0.5g |
$905.0 | 2023-09-20 | ||
| Enamine | EN300-1725093-1.0g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 1g |
$943.0 | 2023-06-04 | ||
| Enamine | EN300-1725093-10g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 10g |
$4052.0 | 2023-09-20 |
3-(2-methylpropyl)oxan-4-amine hydrochloride 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
2230798-64-6 (3-(2-methylpropyl)oxan-4-amine hydrochloride) 関連製品
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
